(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Brand Name: Vulcanchem
CAS No.: 7355-18-2
VCID: VC20755971
InChI: InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m0/s1
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Molecular Formula: C15H20O11
Molecular Weight: 376.31 g/mol

(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

CAS No.: 7355-18-2

Cat. No.: VC20755971

Molecular Formula: C15H20O11

Molecular Weight: 376.31 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate - 7355-18-2

CAS No. 7355-18-2
Molecular Formula C15H20O11
Molecular Weight 376.31 g/mol
IUPAC Name methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Standard InChI InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m0/s1
Standard InChI Key DPOQCELSZBSZGX-XOBFJNJYSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C

Overview of (2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant implications in chemical synthesis and medicinal chemistry. Its systematic IUPAC name reflects its stereochemistry and functional groups, indicating a tetrahydropyran structure with multiple acetate groups.

Structural Representation

The structural formula can be represented as follows:

text
O=C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)NCCC(NC4=CC(CO)=CC=C4O[C@H]5[C@@H]([C@@H](OC(C)=O)[C@H](OC(C)=O)[C@@H](C(OC)=O)O5)OC(C)=O)=O

Synthesis Methods

The synthesis of (2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multi-step organic reactions:

  • Starting Materials: Common precursors include various aldehydes and ketones that undergo cyclization to form the tetrahydropyran core.

  • Reagents: Acetic anhydride and methoxycarbonyl derivatives are often used to introduce the acetate and methoxycarbonyl groups.

Applications

This compound has notable applications in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules.

  • Chemical Research: Its unique structure makes it a subject of study for understanding reaction mechanisms involving cyclic ethers.

Stability and Reactivity

Research indicates that the presence of multiple acetate groups enhances the compound's stability under various conditions while also providing sites for further chemical modifications. Studies have shown that it can undergo hydrolysis in aqueous environments, releasing acetic acid and forming more reactive intermediates.

Biological Activity

Preliminary studies suggest potential biological activities associated with derivatives of this compound:

  • Antimicrobial Properties: Some derivatives exhibit activity against specific bacterial strains.

  • Enzyme Inhibition: Research is ongoing to explore its potential as an enzyme inhibitor in metabolic pathways.

Hazard Information

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

When handling this compound:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Ensure adequate ventilation in the working area.

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